molecular formula C17H13N3O3S2 B12166655 8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B12166655
M. Wt: 371.4 g/mol
InChI Key: GDCBDHYZDGAKAU-UHFFFAOYSA-N
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Description

8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure This compound features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Cyclization: The indole derivative undergoes cyclization with appropriate sulfur and nitrogen-containing reagents to form the tricyclic core.

    Functional Group Modifications: Introduction of the dithia and diazatricyclo moieties through specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring or the tricyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly significant due to its presence in many natural products and pharmaceuticals.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfur and nitrogen atoms within the tricyclic core may participate in redox reactions or form coordination complexes with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminonaphthalene: Similar in having nitrogen atoms within an aromatic system.

    4-Chloro-3,5-dinitrobenzotrifluoride: Shares the presence of multiple functional groups that can undergo various chemical reactions.

    3-Cyclopentylpropanoyl chloride: Similar in having a complex structure with potential for diverse chemical reactivity.

Uniqueness

What sets 8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione apart is its tricyclic structure incorporating both sulfur and nitrogen atoms, which is less common in other compounds. This unique arrangement contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C17H13N3O3S2/c1-20-6-8(7-4-2-3-5-9(7)20)10-11-12(15(22)18-14(11)21)24-16-13(10)25-17(23)19-16/h2-6,10-12H,1H3,(H,19,23)(H,18,21,22)

InChI Key

GDCBDHYZDGAKAU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C4C(C(=O)NC4=O)SC5=C3SC(=O)N5

Origin of Product

United States

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